molecular formula C12H6Br3Cl B14412391 3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl CAS No. 84979-86-2

3,4,4'-Tribromo-3'-chloro-1,1'-biphenyl

Cat. No.: B14412391
CAS No.: 84979-86-2
M. Wt: 425.34 g/mol
InChI Key: SMHIVEBGRLBAPD-UHFFFAOYSA-N
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Description

3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is a halogenated biphenyl compound It is a derivative of biphenyl, where three bromine atoms and one chlorine atom are substituted at specific positions on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 3’-chloro-1,1’-biphenyl using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield biphenyl derivatives with different functional groups, while oxidation can produce biphenyl ketones or carboxylic acids.

Scientific Research Applications

3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studies on its biological activity and potential effects on living organisms.

    Medicine: Research into its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl involves its interaction with specific molecular targets. The halogen atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,4’-Tribromobiphenyl: Similar structure but without the chlorine atom.

    3-Bromo-3’-chloro-1,1’-biphenyl: Contains fewer bromine atoms.

    3,4’,5-Tribromo-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group in addition to the bromine atoms.

Uniqueness

3,4,4’-Tribromo-3’-chloro-1,1’-biphenyl is unique due to the specific combination of bromine and chlorine atoms, which can influence its chemical reactivity and potential applications. The presence of multiple halogen atoms can enhance its stability and make it suitable for specific industrial and research purposes.

Properties

CAS No.

84979-86-2

Molecular Formula

C12H6Br3Cl

Molecular Weight

425.34 g/mol

IUPAC Name

1,2-dibromo-4-(4-bromo-3-chlorophenyl)benzene

InChI

InChI=1S/C12H6Br3Cl/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H

InChI Key

SMHIVEBGRLBAPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Br)Cl)Br

Origin of Product

United States

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